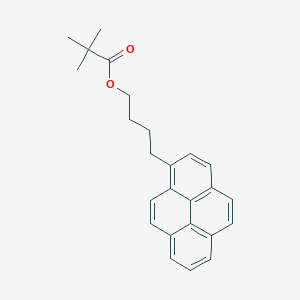
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate is an organic compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and it is known for its photophysical and electronic properties. The compound’s structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate typically involves the esterification of 4-(Pyren-1-YL)butanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize reaction conditions and yield.
化学反应分析
Types of Reactions
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrene-1,2-quinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Bromopyrene or nitropyrene derivatives.
科学研究应用
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photophysical properties.
Biology: Employed in studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism by which 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can intercalate between DNA bases, making it useful in studying DNA interactions. Additionally, its fluorescent properties allow it to act as a probe in various biochemical assays.
相似化合物的比较
Similar Compounds
- 4-(Pyren-1-YL)butanoic acid
- 4-(Pyren-1-YL)butanol
- 4-(Pyren-1-YL)butyl acetate
Uniqueness
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate stands out due to its ester linkage, which imparts unique solubility and reactivity properties compared to its analogs. The presence of the 2,2-dimethylpropanoate group also enhances its stability and makes it suitable for various industrial applications .
属性
CAS 编号 |
110299-25-7 |
|---|---|
分子式 |
C25H26O2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
4-pyren-1-ylbutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H26O2/c1-25(2,3)24(26)27-16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3 |
InChI 键 |
IFQMHSUPCRTZOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
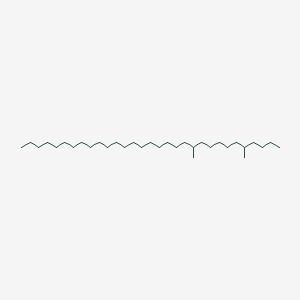
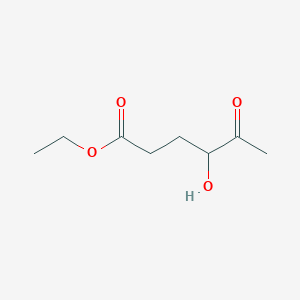
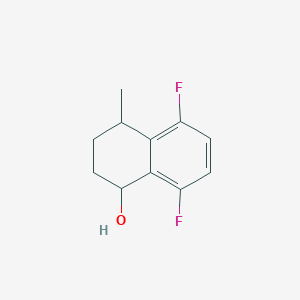
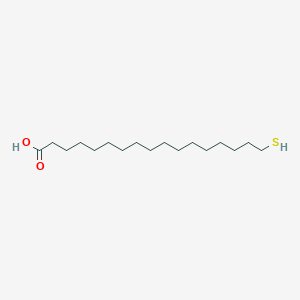
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)

![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

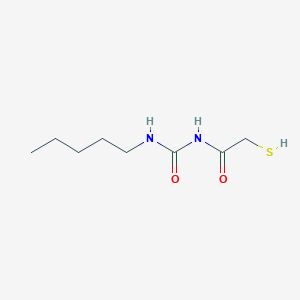
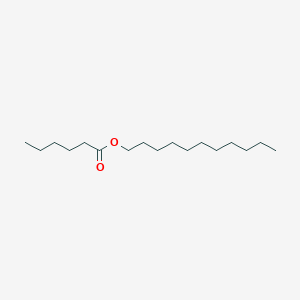
![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
